molecular formula C22H26N4O3 B2369975 N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-phenethyloxalamide CAS No. 1396866-43-5

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-phenethyloxalamide

Cat. No.: B2369975
CAS No.: 1396866-43-5
M. Wt: 394.475
InChI Key: VWUNDQVZJNXYJB-UHFFFAOYSA-N
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Description

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-phenethyloxalamide is a complex organic compound that features a piperidine ring, a nicotinoyl group, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-phenethyloxalamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Nicotinoyl Group: The nicotinoyl group is introduced via an acylation reaction, often using nicotinoyl chloride and a base such as triethylamine.

    Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the nicotinoyl group.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-phenethyloxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The nicotinoyl group may interact with nicotinic acetylcholine receptors, while the piperidine ring could modulate neurotransmitter release. The oxalamide linkage may facilitate binding to proteins or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Nicotinoylpiperidine Derivatives: Compounds with similar structures but different substituents on the piperidine ring.

    Oxalamide Derivatives: Compounds with variations in the oxalamide linkage.

Uniqueness

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-phenethyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-phenylethyl)-N'-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c27-20(24-12-8-17-5-2-1-3-6-17)21(28)25-15-18-9-13-26(14-10-18)22(29)19-7-4-11-23-16-19/h1-7,11,16,18H,8-10,12-15H2,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUNDQVZJNXYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)C(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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